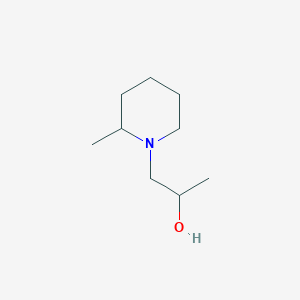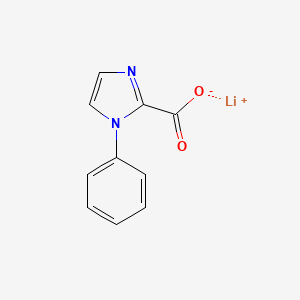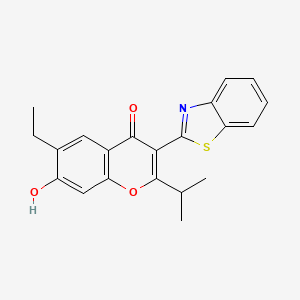
1-(2-Methyl-piperidin-1-yl)-propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-piperidin-1-yl)-propan-2-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the second position and a propan-2-ol group at the first position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol typically involves the reaction of 2-methylpiperidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the piperidine nitrogen.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound.
化学反应分析
Types of Reactions
1-(2-Methyl-piperidin-1-yl)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Methyl-piperidin-1-yl)-propan-2-one.
Reduction: Formation of 1-(2-Methyl-piperidin-1-yl)-propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Methyl-piperidin-1-yl)-propan-2-ol is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
1-(2-Methyl-piperidin-1-yl)-propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(2-Methyl-piperidin-1-yl)-propanamine: Similar structure but with an amine group instead of a hydroxyl group.
2-Methyl-piperidin-1-yl)-acetic acid: Similar piperidine ring but with an acetic acid group.
Uniqueness
1-(2-Methyl-piperidin-1-yl)-propan-2-ol is unique due to its specific combination of a piperidine ring with a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
属性
IUPAC Name |
1-(2-methylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-5-3-4-6-10(8)7-9(2)11/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVZIMJRRLNDLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2395775.png)




![2-[(E)-2-(4-methylphenyl)ethenyl]thiophene](/img/structure/B2395782.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2395784.png)
![2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2395785.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]acetamide](/img/structure/B2395787.png)



